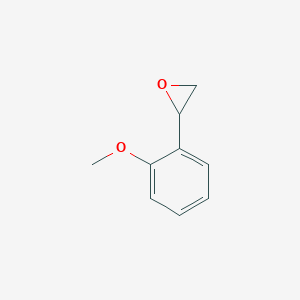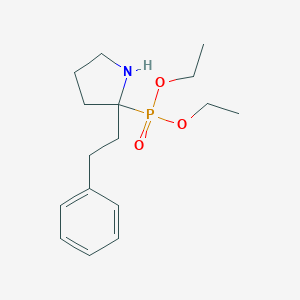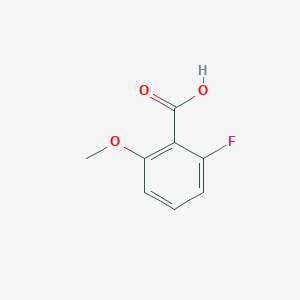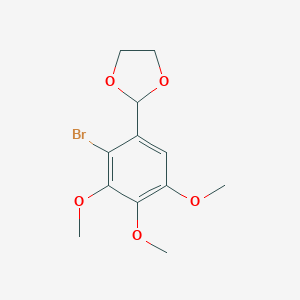
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane, also known as BTMD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTMD is a heterocyclic compound that contains a dioxolane ring and a bromine atom attached to a trimethoxyphenyl group.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane is not fully understood. However, studies have shown that 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has also been shown to bind to metal ions and exhibit fluorescence, which makes it a potential candidate for metal ion sensing.
Efectos Bioquímicos Y Fisiológicos
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been shown to exhibit cytotoxicity towards cancer cells. Studies have also shown that 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has also been shown to exhibit fluorescent properties, which makes it a potential candidate for bioimaging and metal ion sensing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in lab experiments is its high purity and yield. The synthesis method for 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been optimized for large-scale production, which makes it readily available for research purposes. However, one of the limitations of using 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in lab experiments is its potential toxicity towards living organisms. Careful handling and disposal of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane are necessary to avoid any adverse effects.
Direcciones Futuras
There are several future directions for research on 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane. One potential direction is to study the mechanism of action of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in more detail to understand its cytotoxicity towards cancer cells. Another potential direction is to explore the potential use of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane as a fluorescent probe for metal ion sensing in biological systems. Additionally, the use of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane as a building block for the synthesis of novel materials with unique properties is another potential direction for research.
Métodos De Síntesis
The synthesis of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane involves the reaction of 2-bromo-3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction yields 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane in high purity and yield. The synthesis method has been optimized for large-scale production of 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane.
Aplicaciones Científicas De Investigación
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane has been used as a ligand for transition metal catalyzed reactions.
Propiedades
Número CAS |
151166-78-8 |
|---|---|
Nombre del producto |
2-(2-Bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane |
Fórmula molecular |
C12H15BrO5 |
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
2-(2-bromo-3,4,5-trimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H15BrO5/c1-14-8-6-7(12-17-4-5-18-12)9(13)11(16-3)10(8)15-2/h6,12H,4-5H2,1-3H3 |
Clave InChI |
YZRUCLIDVRHJSW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)C2OCCO2)Br)OC)OC |
SMILES canónico |
COC1=C(C(=C(C(=C1)C2OCCO2)Br)OC)OC |
Sinónimos |
2-(2-BROMO-3,4,5-TRIMETHOXYPHENYL)-1,3-DIOXOLANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



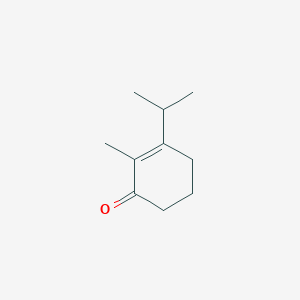
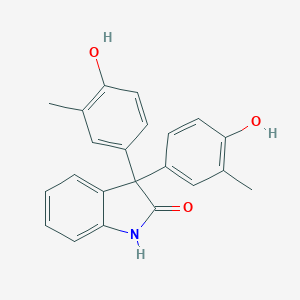
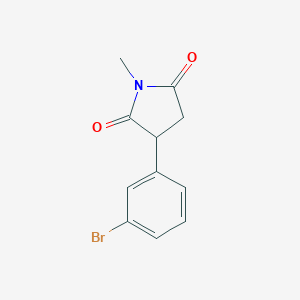
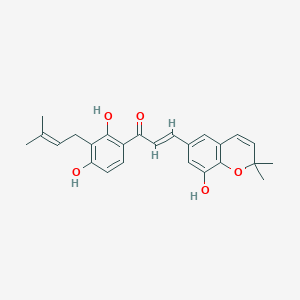
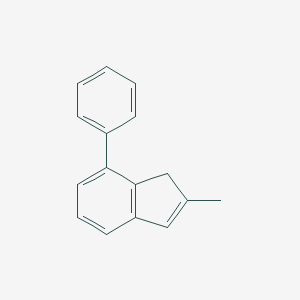
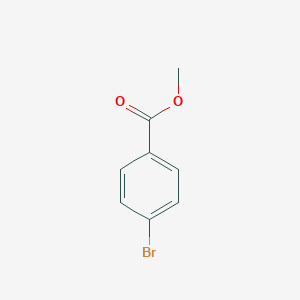
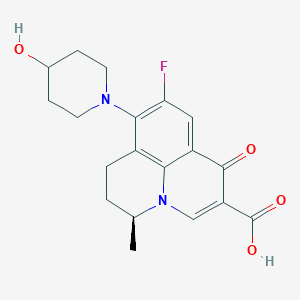
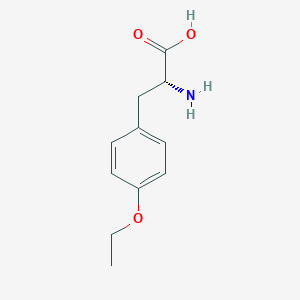
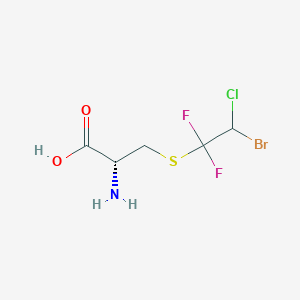
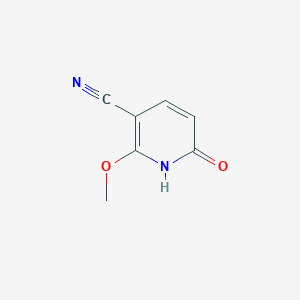
![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)
